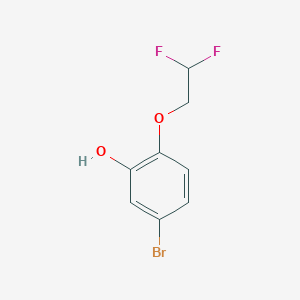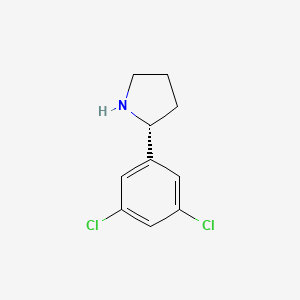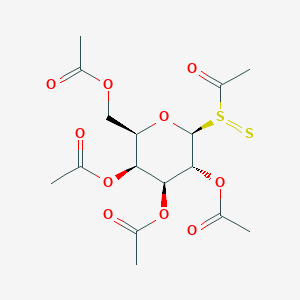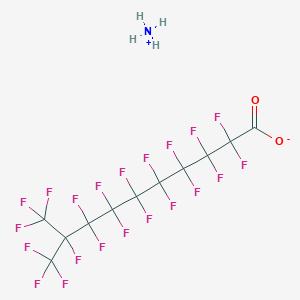
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate is a chemical compound with the molecular formula C11H4F21NO2 and a molecular weight of 581.12 g/mol . It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used as an additive in coatings, paints, and polymers to enhance their durability and resistance to harsh environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium octadecafluoro-9-(trifluoromethyl)decanoate typically involves the reaction of decanoic acid derivatives with fluorinating agents under controlled conditions. The process requires precise temperature and pressure control to ensure the complete fluorination of the decanoic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield while minimizing the release of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium octadecafluoro-9-(trifluoromethyl)decanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the substitution process. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, the reaction with a nucleophile can result in the formation of a new compound with the nucleophile replacing one or more fluorine atoms .
Applications De Recherche Scientifique
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes due to its unique reactivity. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in medical devices. In industry, it is used to enhance the properties of coatings, paints, and polymers, making them more resistant to environmental degradation .
Mécanisme D'action
The mechanism of action of ammonium octadecafluoro-9-(trifluoromethyl)decanoate involves its interaction with molecular targets through substitution reactions. The fluorine atoms in the compound can be replaced by other functional groups, leading to the formation of new compounds with different properties. This reactivity is exploited in various applications, including the modification of surfaces and the synthesis of new materials .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-, ammonium salt
- Henicosafluoroundecanoic acid ammoniate (1:1)
Uniqueness: Ammonium octadecafluoro-9-(trifluoromethyl)decanoate is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications where durability and resistance to harsh conditions are essential .
Propriétés
Numéro CAS |
3658-63-7 |
|---|---|
Formule moléculaire |
C11H4F21NO2 |
Poids moléculaire |
581.12 g/mol |
Nom IUPAC |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoate |
InChI |
InChI=1S/C11HF21O2.H3N/c12-2(13,1(33)34)4(15,16)6(19,20)8(23,24)9(25,26)7(21,22)5(17,18)3(14,10(27,28)29)11(30,31)32;/h(H,33,34);1H3 |
Clé InChI |
AAQYFENFDQNVMY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
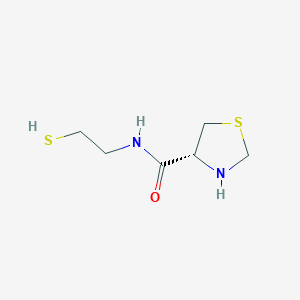
![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
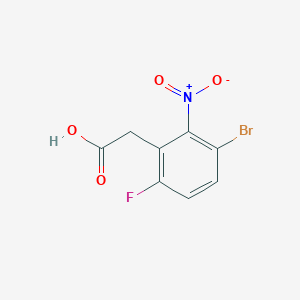
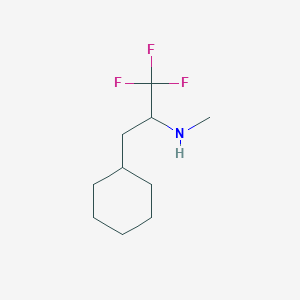
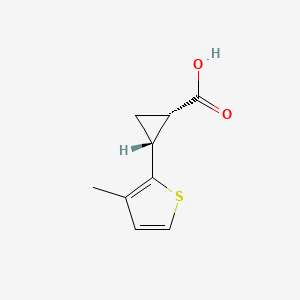
![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
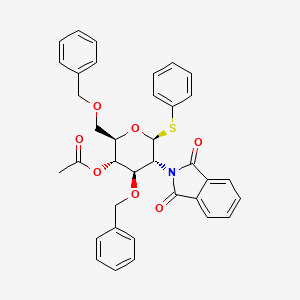
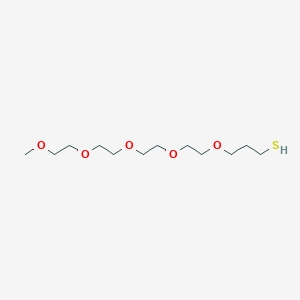
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)
